![molecular formula C48H50F2N10O5 B14126491 3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one](/img/structure/B14126491.png)
3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucagon-like peptide-1 receptor agonist 1 is a class of compounds that mimic the action of the endogenous incretin hormone glucagon-like peptide-1. These compounds are primarily used to manage blood sugar levels in individuals with type 2 diabetes by enhancing glucose-dependent insulin secretion, slowing gastric emptying, and reducing postprandial glucagon and food intake .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glucagon-like peptide-1 receptor agonist 1 typically involves recombinant DNA technology. The linear peptide is expressed recombinantly, followed by chemical modifications such as the attachment of polyethylene glycol or fatty acid chains to enhance stability and prolong the half-life of the compound . Various methods like coacervation, emulsion-solvent evaporation, spray drying, and microfluidic droplet technology are employed to produce these compounds .
Industrial Production Methods
Industrial production of glucagon-like peptide-1 receptor agonist 1 involves large-scale fermentation processes using genetically modified microorganisms. The recombinant peptide is then purified and chemically modified to achieve the desired pharmacokinetic properties .
Chemical Reactions Analysis
Types of Reactions
Glucagon-like peptide-1 receptor agonist 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to enhance the stability and activity of the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, activity, and prolonged half-life. These modifications are crucial for the therapeutic efficacy of glucagon-like peptide-1 receptor agonist 1 .
Scientific Research Applications
Glucagon-like peptide-1 receptor agonist 1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.
Medicine: Primarily used in the treatment of type 2 diabetes and obesity. .
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Glucagon-like peptide-1 receptor agonist 1 exerts its effects by binding to the glucagon-like peptide-1 receptor, which is primarily located in the pancreas and brain. Upon binding, it activates intracellular signaling pathways that enhance glucose-stimulated insulin secretion, inhibit glucagon release, and slow gastric emptying. This leads to improved glycemic control and reduced appetite .
Comparison with Similar Compounds
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist with a longer half-life due to its modified structure.
Tirzepatide: A dual agonist that targets both glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide receptors.
Liraglutide: Another glucagon-like peptide-1 receptor agonist known for its efficacy in weight management.
Uniqueness
Glucagon-like peptide-1 receptor agonist 1 is unique due to its specific modifications that enhance its stability and prolong its half-life, making it a highly effective therapeutic agent for managing type 2 diabetes and obesity .
Properties
Molecular Formula |
C48H50F2N10O5 |
|---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
3-[1-[5-(2,2-dimethyloxan-4-yl)-2-[2-(4-fluoro-3,5-dimethylphenyl)-3-[3-(4-fluoro-1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-4-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]indol-1-yl]-2-methylcyclopropyl]-1,2,4-oxadiazolidin-5-one |
InChI |
InChI=1S/C48H50F2N10O5/c1-25-18-32(19-26(2)40(25)49)60-42(58-16-15-57(46(58)63)37-11-10-36-33(41(37)50)24-51-55(36)7)39-28(4)56(14-12-34(39)53-60)43(61)38-21-31-20-29(30-13-17-64-47(5,6)23-30)8-9-35(31)59(38)48(22-27(48)3)44-52-45(62)65-54-44/h8-11,15-16,18-21,24,27-28,30,44,54H,12-14,17,22-23H2,1-7H3,(H,52,62) |
InChI Key |
ODKSGLKPGFWSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2NC(=O)ON2)N3C4=C(C=C(C=C4)C5CCOC(C5)(C)C)C=C3C(=O)N6CCC7=NN(C(=C7C6C)N8C=CN(C8=O)C9=C(C1=C(C=C9)N(N=C1)C)F)C1=CC(=C(C(=C1)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


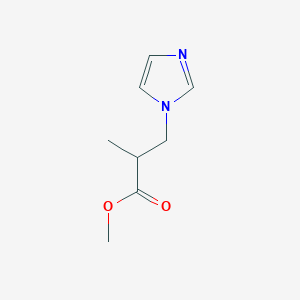
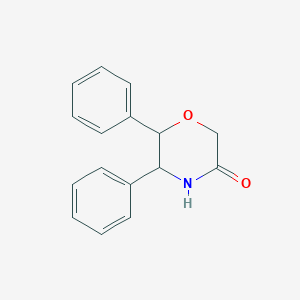

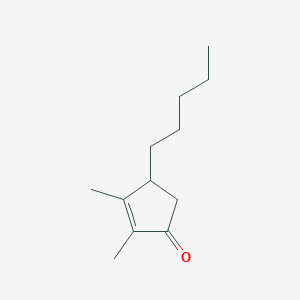
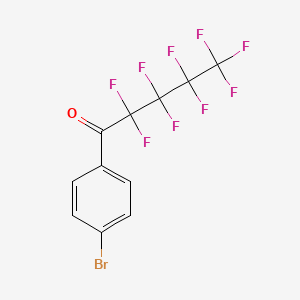

![8-[5-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]pyridin-2-yl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14126448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14126454.png)
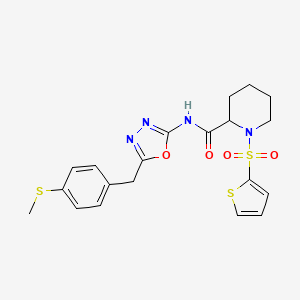
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14126473.png)
![(2E)-[2-(2,3-dimethylphenyl)hydrazinylidene][4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14126479.png)
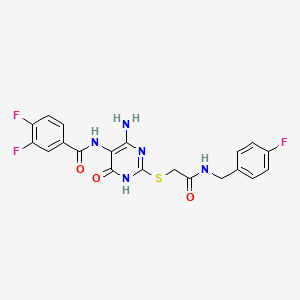
![[amino-[4-[(E)-2-[4-[amino(azaniumylidene)methyl]-2-hydroxyphenyl]ethenyl]phenyl]methylidene]azanium;methanesulfonate](/img/structure/B14126485.png)

